molecular formula C14H14N2O4S B10894233 N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B10894233
M. Wt: 306.34 g/mol
InChI Key: XAFNRBMATODCQQ-GHXNOFRVSA-N
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Description

N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is a complex organic compound that belongs to the thiazolidinone family This compound is characterized by its unique structure, which includes a thiazolidinone ring and a dimethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiazolidinone derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would likely incorporate advanced purification techniques, such as recrystallization or chromatography, to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E,5Z)-5-(2-bromo-4,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide
  • N-[(2E,5Z)-5-(2,4-dimethoxybenzylidene)-3-ethyl-4-oxo-1,3-thiazolidin-2-ylidene]benzenesulfonamide

Uniqueness

N-[(2E,5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide is unique due to its specific substitution pattern on the benzylidene moiety, which can influence its reactivity and biological activity. The presence of the dimethoxy groups can enhance its solubility and potentially increase its interaction with biological targets.

This compound’s distinct structure and properties make it a valuable subject for ongoing research and development in various scientific fields.

Properties

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C14H14N2O4S/c1-8(17)15-14-16-13(18)12(21-14)7-9-6-10(19-2)4-5-11(9)20-3/h4-7H,1-3H3,(H,15,16,17,18)/b12-7-

InChI Key

XAFNRBMATODCQQ-GHXNOFRVSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=C(C=CC(=C2)OC)OC)S1

Origin of Product

United States

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